3,3-Difluoropiperidin-4-OL is a chemical compound characterized by its unique structure and properties. It is a derivative of piperidine, featuring two fluorine atoms at the 3-position and a hydroxyl group at the 4-position. The molecular formula of this compound is , and it is known for its potential applications in medicinal chemistry and organic synthesis.
This compound can be classified under the category of fluorinated organic compounds, specifically piperidine derivatives. It is synthesized through various chemical reactions involving piperidine or its derivatives, making it significant in both academic research and industrial applications.
The synthesis of 3,3-difluoropiperidin-4-OL typically involves several key steps:
The reaction conditions are crucial for achieving high yields. For example, controlling temperature and solvent choice can significantly affect the efficiency of fluorination and subsequent reactions. Purification methods such as recrystallization or chromatography are often employed to isolate the final product with high purity.
3,3-Difluoropiperidin-4-OL can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 3,3-difluoropiperidin-4-OL is primarily related to its interaction with biological targets. The fluorine atoms enhance binding affinity to certain receptors or enzymes, while the hydroxyl group may facilitate hydrogen bonding interactions that are critical for biological activity.
Relevant data indicates that compounds with similar structures exhibit varied reactivity based on their substituents.
3,3-Difluoropiperidin-4-OL has several scientific uses:
3,3-Difluoropiperidin-4-ol is a fluorinated heterocyclic compound characterized by a six-membered piperidine ring with two fluorine atoms at the 3-position and a hydroxyl group at the 4-position. Its systematic IUPAC name is 3,3-difluoropiperidin-4-ol, reflecting the substitution pattern on the saturated nitrogen-containing ring. The molecular formula is C₅H₉F₂NO, with a molecular weight of 137.13 g/mol [1] [4]. The presence of both fluorine atoms and a hydroxyl group creates a polar molecule with a calculated topological polar surface area (TPSA) of 32.26 Ų and a predicted density of 1.25 g/cm³ [4] [7]. Key structural features include:
Table 1: Fundamental Molecular Properties of 3,3-Difluoropiperidin-4-ol
Property | Value |
---|---|
IUPAC Name | 3,3-Difluoropiperidin-4-ol |
CAS Registry Number | 1239596-54-3 |
Molecular Formula | C₅H₉F₂NO |
Molecular Weight | 137.13 g/mol |
SMILES | OC1CCNCC1(F)F |
InChIKey | JUQGDOXIAAIQGK-UHFFFAOYSA-N |
Topological Polar Surface Area (TPSA) | 32.26 Ų |
LogP (Predicted) | -0.0241 |
Spectral characterization employs techniques like ¹³C NMR (showing CF₂ resonances near 105–115 ppm) and infrared spectroscopy (revealing O-H stretches at 3200–3400 cm⁻¹ and C-F vibrations at 1000–1100 cm⁻¹) [4] [7].
Table 2: Key Spectral Techniques for Characterization
Technique | Signature Features |
---|---|
¹H NMR | H4 (methine, ~3.8–4.2 ppm); Ring CH₂ (2.5–3.5 ppm) |
¹³C NMR | C3 (t, J~245 Hz, ~105–115 ppm); C4 (~65 ppm) |
FT-IR | ν(O-H): 3200–3400 cm⁻¹; ν(C-F): 1000–1100 cm⁻¹ |
Mass Spectrometry | [M+H]⁺ at m/z 138 |
The documented synthesis of 3,3-difluoropiperidin-4-ol emerged in the early 2010s, coinciding with increased interest in fluorinated building blocks for drug discovery. Its CAS registry (1239596-54-3) was assigned around this period, though explicit discovery literature remains scarce in public databases [1] [7]. The compound’s significance grew indirectly through:
3,3-Difluoropiperidin-4-ol serves as a versatile scaffold in drug design, primarily due to the strategic influence of fluorine atoms on molecular properties:
Physicochemical Profile Enhancement
Role in Targeted Therapeutics
Synthetic Versatility
This multifaceted utility establishes 3,3-difluoropiperidin-4-ol as a critical asset in developing bioactive molecules, particularly in oncology and CNS diseases where fluorine’s impact is profound.
Table 3: Key Therapeutic Areas Leveraging 3,3-Difluoropiperidin-4-ol
Therapeutic Area | Role of Scaffold | Example Application |
---|---|---|
Oncology | KRAS inhibitor intermediate | Switch-II pocket binding in G12C mutants [2] |
CNS Disorders | Dopamine receptor modulation | D4R antagonists (Ki = 0.3 nM) [8] |
Anti-fibrotic Agents | ALK5 inhibition core | Pyrazole derivatives for TGF-β blockade [6] |
Antiviral Therapeutics | Capsid assembly disruptors | Hepatitis B virus inhibitors [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7